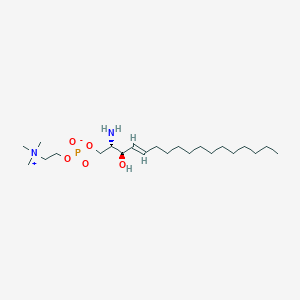
1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride
Overview
Description
1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the empirical formula C9H18ClNO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 207.70 .Physical And Chemical Properties Analysis
1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride is a solid substance . Its empirical formula is C9H18ClNO2 and it has a molecular weight of 207.70 .Scientific Research Applications
Chemical Recycling and Electrochemical Technologies
Chemical Recycling of Polyethylene Terephthalate (PET)
A study explored the chemical recycling of PET from post-consumer soft-drink bottles through hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer, which can be repolymerized into PET. This process contributes to the conservation of petrochemical products and energy, highlighting the potential of chemical recycling in sustainability efforts (Karayannidis & Achilias, 2007).
Electrochemical Surface Finishing and Energy Storage
Research reviewed progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), focusing on electroplating and energy storage. This highlights the importance of understanding the electrochemical properties of various compounds for technological advancements (Tsuda, Stafford, & Hussey, 2017).
Environmental and Health Aspects of Chemical Compounds
Biodegradation of Ethyl Tert-Butyl Ether (ETBE)
A review on the biodegradation and fate of ETBE in soil and groundwater identified microorganisms capable of degrading ETBE aerobically. This is crucial for understanding the environmental impact and management of chemical pollutants (Thornton et al., 2020).
Toxicity of Ionic Liquids
The toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate, an ionic liquid with potential for industrial use, was reviewed to assess its safety and environmental fate. This type of assessment is critical for any chemical being considered for widespread industrial applications (Ostadjoo et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride are not available, it’s worth noting that piperidine derivatives are a significant area of interest in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-ethyl-3-methylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-10-6-4-5-9(2,7-10)8(11)12;/h3-7H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOUSGPSMWGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)


![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)
![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)

![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)


![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)
